The compound Ala-pro-ser-gly-ala-gln-arg-leu-tyr-gly-phe-gly-leu-NH2, commonly known as Allatostatin I, is a neuropeptide that plays significant roles in regulating physiological processes in various organisms, particularly in insects. It is composed of a sequence of amino acids that contribute to its biological activity and structural properties. The molecular formula of Allatostatin I is with a molecular weight of approximately 1335.54 g/mol .
Source: Allatostatin I was first identified in the central nervous system of insects and has been studied for its potential roles in inhibiting juvenile hormone synthesis, which is crucial for regulating development and reproduction in these organisms .
Classification: Allatostatin I belongs to a class of neuropeptides known for their regulatory functions. It is classified under the broader category of peptide hormones and neuropeptides, which are involved in signaling pathways that affect growth, metabolism, and behavior .
The synthesis of Allatostatin I can be achieved through various methods, including:
The choice of synthesis method depends on factors such as the desired scale of production, purity requirements, and specific modifications needed for biological activity. For example, modifications like cyclization or incorporation of non-standard amino acids may enhance stability or activity .
Allatostatin I consists of a linear chain of amino acids with specific stereochemistry that influences its biological function. The structure can be represented as follows:
The three-dimensional structure of Allatostatin I can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, which provide insights into its conformational dynamics and interactions with receptors .
Allatostatin I participates in various biochemical reactions, primarily involving receptor binding and signal transduction pathways:
The binding affinity and specificity of Allatostatin I can be influenced by modifications to its structure, such as changes in amino acid composition or configuration .
Allatostatin I exerts its effects primarily through:
Studies have shown that the action of Allatostatin I can lead to significant changes in developmental timing and reproductive output in insect models .
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight verification .
Allatostatin I has several applications in scientific research:
Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂ is a linear tridecapeptide amide with the systematic name H-Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂. Its empirical formula is C₆₁H₉₄N₁₈O₁₆, corresponding to a monoisotopic molecular mass of 1,311.71 Da [1] [2]. The peptide backbone comprises 13 amino acid residues with a C-terminal leucine amide modification (–CONH₂) instead of a free carboxyl group. This amidation is biologically critical, as deamidation reduces activity by >10,000-fold [2]. The sequence features a high proportion of small/aliphatic residues (Ala, Gly, Leu: 46%), polar uncharged residues (Ser, Gln: 15%), and basic/aromatic moieties (Arg, Tyr, Phe: 23%). Proline at position 2 likely introduces structural rigidity, while the tandem glycine residues (positions 4 and 11) may enhance backbone flexibility.
Table 1: Amino Acid Sequence and Key Chemical Properties
Property | Value |
---|---|
Full Sequence | H-Ala¹-Pro²-Ser³-Gly⁴-Ala⁵-Gln⁶-Arg⁷-Leu⁸-Tyr⁹-Gly¹⁰-Phe¹¹-Gly¹²-Leu¹³-NH₂ |
Molecular Formula | C₆₁H₉₄N₁₈O₁₆ |
Molecular Weight | 1,311.71 Da |
C-Terminal Modification | Amidation (Leu¹³-NH₂) |
Charge (pH 7) | +1 (primarily from Arg⁷) |
The primary structure of this peptide was first resolved through tandem mass spectrometry (MS/MS) and Edman degradation following purification from brain-retrocerebral complexes of the cockroach Diploptera punctata [2]. MS/MS analysis confirmed the sequence via characteristic fragment ions:
Nuclear Magnetic Resonance (NMR) studies in aqueous solution revealed key conformational constraints:
Table 2: Key Analytical Techniques for Primary Structure Validation
Technique | Key Findings | Limitations |
---|---|---|
Tandem MS/MS | Sequence coverage >95%; y/b-ion series confirm residue 1–13; mass error <1 ppm | Cannot resolve Leu/Ile isomers |
Edman Degradation | N-terminal sequence Ala-Pro-Ser-Gly-Ala-Gln-Arg; validates residues 1–7 | Inefficient for C-terminal residues |
¹H/¹³C NMR | Pro² cis/trans isomerism; H-bonds at Leu¹³-NH₂; NOEs for Tyr⁹–Phe¹¹ packing | Low sensitivity for large peptides |
Computational models predict a dynamic, non-globular structure with localized ordered elements:
The high glycine content (23%) and proline disrupt extended helices or sheets, favoring unstructured loops punctuated by type I/II β-turns. MD simulations show the C-terminal hexapeptide (Tyr⁹-Gly¹⁰-Phe¹¹-Gly¹²-Leu¹³-NH₂) adopts a U-shaped conformation, positioning Phe¹¹ and Leu¹³ for receptor engagement.
Table 3: Predicted Secondary Structural Elements
Residues | Structural Element | Probability | Stabilizing Interactions |
---|---|---|---|
Ser³–Gln⁶ | Type I β-turn | 0.87 | Ser³ O–Gln⁶ H (H-bond) |
Arg⁷–Tyr⁹ | Extended loop | 0.62 | Arg⁷ sidechain–Tyr⁹ OH (polar) |
Gly¹⁰–Leu¹³-NH₂ | Type II β-turn + ₃₁₀-helix | 0.92 | Gly¹² O–Leu¹³ NH (H-bond); Phe¹¹/Leu¹³ hydrophobic cluster |
This peptide (designated ASA1 or Diploptera punctata allatostatin) shares functional and structural motifs with insect neuropeptides but exhibits distinct sequence divergence:
Table 4: Comparative Analysis of Homologous Insect Neuropeptides
Peptide | Source | Sequence | Key Functional Motifs | Biological Activity |
---|---|---|---|---|
ASA1 (this peptide) | Diploptera punctata | APAAGFGL-NH₂(Full: APSGQAQRYFGLa) | C-terminal -FGLa; Arg⁷ | JH inhibition (IC₅₀: 0.68 nM) |
ASB2 | Diploptera punctata | AYSYVSEYKRLPVYNFGLa(Octadecapeptide) | Dibasic KR site; Tyr-rich N-terminus | JH inhibition (IC₅₀: 0.31 nM) |
Schgr-MIP-1 | Schistocerca gregaria | pETSFGLa | C-terminal -SFGLa | Myoinhibition; weak JH suppression |
DAR-1 | Drosophila melanogaster | APSGFGFN-NH₂ | Variant -FGLa (-FGFN) | Allatostatin-like neuromodulation |
Bold: Conserved C-terminal motif; a: amidated.
ASA1’s minimal active core resides in its C-terminal hexapeptide (Arg⁷-Leu⁸-Tyr⁹-Gly¹⁰-Phe¹¹-Gly¹²-Leu¹³-NH₂), mirroring the active fragments of ASB2. However, N-terminal truncations of ASA1 (e.g., des-¹⁻⁶) reduce potency >100-fold, underscoring synergistic roles of Arg⁷ and the N-terminal helix-breaking Pro² in bioactivity [2] [4] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: